molecular formula C19H18N2O4 B11009914 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B11009914
M. Wt: 338.4 g/mol
InChI Key: PJCBHUVTFNAJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the acetylamino moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Research indicates that 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating notable inhibition rates similar to established chemotherapeutics.
  • Mechanism of Action : The mechanism involves binding to specific molecular targets, influencing pathways related to cell proliferation and apoptosis. The indole moiety plays a crucial role in these interactions.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

  • Anticancer Screening : A study conducted by Güzel-Akdemir et al. evaluated derivatives of benzilic acid, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited over 80% inhibition against leukemia cell lines, suggesting strong anticancer potential .
  • Comparative Analysis : In comparative studies with similar compounds, this compound showed superior activity against specific cancer types, highlighting its unique structural advantages .
  • Pharmacological Insights : The compound's interactions with various receptors have been documented, indicating its potential as a multi-targeted therapeutic agent .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound can be applied in:

  • Drug Development : As a lead compound for developing new anticancer drugs.
  • Pharmacological Research : To study its effects on different biological pathways and potential side effects.

Mechanism of Action

The mechanism of action of 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetylamino moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including an indole moiety. This compound's potential applications in medicinal chemistry are significant, given the pharmacological properties associated with both its benzoic acid and indole functionalities.

  • Molecular Formula : C19_{19}H18_{18}N2_2O4_4
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 1219587-86-6

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds with indole structures often exhibit antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets. For instance, studies have shown that related indole derivatives have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acidMRSATBD
Indole Derivative XS. aureus0.98 μg/mL

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. The compound has been evaluated for cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, related compounds have been reported to exhibit IC50_{50} values in the micromolar range against different cancer types .

Cell Line IC50_{50} (µM)Effect
A549 (lung cancer)<10Significant growth inhibition
MCF7 (breast cancer)TBDTBD

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing multiple biological pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized several indole-based compounds, including this compound, and assessed their activities against bacterial strains and cancer cell lines .
  • Cytotoxicity Testing : Compounds were subjected to MTT assays to determine their cytotoxic effects on various cancer cell lines, revealing significant antiproliferative activity .
  • Inhibition Studies : The compound's ability to inhibit biofilm formation in bacterial cultures was also evaluated, demonstrating potential utility in treating biofilm-associated infections .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c1-25-17-4-2-3-16-15(17)9-10-21(16)12-18(22)20-11-13-5-7-14(8-6-13)19(23)24/h2-10H,11-12H2,1H3,(H,20,22)(H,23,24)

InChI Key

PJCBHUVTFNAJDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.